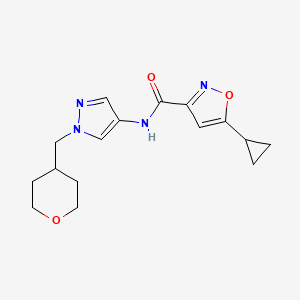

![molecular formula C15H19N3O3 B2667489 叔丁基[2-甲基-5-(3-甲基-1,2,4-噁二唑-5-基)苯基]氨基甲酸酯 CAS No. 1822867-13-9](/img/structure/B2667489.png)

叔丁基[2-甲基-5-(3-甲基-1,2,4-噁二唑-5-基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

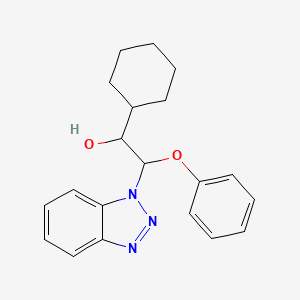

“Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, a phenyl group, which is a type of aromatic hydrocarbon, and a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the tert-butyl and phenyl groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group would likely add bulk to the molecule, while the phenyl group and the 1,2,4-oxadiazole ring would contribute to its aromaticity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tert-butyl group could potentially undergo reactions such as oxidation or elimination, while the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar 1,2,4-oxadiazole ring and the nonpolar tert-butyl and phenyl groups .科学研究应用

Delayed Luminescence and OLEDs

One of the significant applications is in the field of organic light-emitting diodes (OLEDs). Research by Cooper et al. (2022) explores derivatives of 1,3,4-oxadiazole, demonstrating their utility in creating high-efficiency OLEDs with delayed luminescence properties. This study highlights the importance of such compounds in developing advanced electronic devices with improved light-emitting characteristics (Cooper et al., 2022).

Solid State Synthesis and Fluorescence

Another application is found in the synthesis and study of fluorescence properties of 1,3,4-oxadiazole derivatives. Wei Huang (2007) focused on the photophysical behavior of these compounds, revealing their potential in emitting distinct fluorescence colors under specific conditions, which can be crucial for optical materials and sensors (Huang Wei, 2007).

Host Materials for OLEDs

Guan et al. (2006) synthesized new oxadiazole-substituted carbazole derivatives used as host materials in OLEDs. These materials demonstrated significant electroluminescent efficiencies, making them suitable for red triplet emitter applications in OLED technology (Guan et al., 2006).

Antimicrobial Activity

Research on the antimicrobial activity of 1,3,4- Oxadiazoles-2-thione and 1,2,4-Triazoles derivatives from Tert-Butyl Carbazate by Ghoneim and Mohamed (2013) indicates the potential of these compounds in developing new antimicrobial agents. This study suggests the broad applicability of such chemical structures in medical chemistry (Ghoneim & Mohamed, 2013).

Heat Treatment Effects on Electroluminescent Performance

Wang et al. (2014) explored the impact of heat treatment on the photophysical properties and electroluminescent performance of oxadiazole derivatives. Their findings demonstrate how thermal processing can enhance the emission efficiency of these compounds, further emphasizing their role in the development of high-performance OLEDs (Wang et al., 2014).

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-9-6-7-11(13-16-10(2)18-21-13)8-12(9)17-14(19)20-15(3,4)5/h6-8H,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVSNLKTDXIDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)

![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)

![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)

![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)